(E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Descripción
Propiedades
IUPAC Name |
(E)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-21-13(11-16(20-21)15-6-2-3-9-18-15)12-19-17(22)8-7-14-5-4-10-23-14/h2-11H,12H2,1H3,(H,19,22)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYMNIIGDRAXAH-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide, a compound with the CAS number 2321334-13-6, is a member of a class of organic compounds that have garnered attention for their potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of (E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide is C19H18N4O, with a molecular weight of 318.4 g/mol. The compound features a pyridine ring, a pyrazole moiety, and a thiophene structure, which are known to influence its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to (E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide. For instance, derivatives of pyridine and pyrazole have demonstrated significant inhibitory effects against various bacterial strains. A related compound exhibited a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli . This suggests that the structural features present in (E)-N-[...] may confer similar antimicrobial properties.
| Compound | MIC (μM) | Target Organisms |
|---|---|---|
| Example Compound | 0.21 | Pseudomonas aeruginosa, Escherichia coli |
Cytotoxicity
The cytotoxic effects of pyridine-based compounds have also been evaluated using MTT assays on various cell lines. Compounds similar to (E)-N-[...] have shown promising results against cancer cell lines, indicating their potential as anticancer agents. For example, thiazolopyridine derivatives demonstrated significant cytotoxicity against HaCat and Balb/c 3T3 cells . This highlights the need for further exploration into the cytotoxic profiles of (E)-N-[...] in specific cancer models.
The mechanism by which (E)-N-[...] exerts its biological effects likely involves interactions with key molecular targets. Molecular docking studies suggest that similar compounds bind effectively to critical enzymes such as DNA gyrase and MurD, which are essential for bacterial survival and replication . The binding interactions typically involve hydrogen bonds and hydrophobic interactions, stabilizing the compound within the active site of these enzymes.
Case Studies
- Antimicrobial Evaluation : A study assessed various thiazolopyridine derivatives for their antibacterial activity against Pseudomonas aeruginosa and Escherichia coli. The results indicated that certain structural modifications could enhance activity significantly.
- Cytotoxicity Assessment : Research involving MTT assays demonstrated that specific derivatives exhibited selective toxicity towards cancerous cells while sparing normal cells, suggesting a therapeutic window for clinical application.
Q & A
Q. What are the key synthetic routes for (E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide, and what reaction conditions are critical for each step?
The synthesis typically involves three stages:
- Pyrazole core formation : Cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions (e.g., acetic acid, 80–100°C) to yield the 2-methyl-5-pyridin-2-ylpyrazole intermediate .
- Thiophene incorporation : Suzuki-Miyaura coupling or direct alkylation to attach the thiophene moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
- Amide bond formation : Reacting the pyrazole-thiophene intermediate with 3-thiophen-2-ylprop-2-enoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DMF at 0–5°C to prevent side reactions . Critical parameters: Temperature control during amide coupling, solvent purity, and use of drying agents (e.g., molecular sieves) to minimize hydrolysis .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry of the pyrazole and E-configuration of the enamide group via coupling constants (e.g., J = 15–16 Hz for trans olefinic protons) .
- Mass spectrometry (HRMS) : Validates molecular weight (C₁₆H₁₅N₃OS₂, MW 337.43 g/mol) and detects isotopic patterns for sulfur atoms .
- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry and hydrogen-bonding networks (e.g., π-π stacking between thiophene and pyridine rings) .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound during multi-step synthesis, particularly in the formation of the pyrazole-thiophene core?
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) for Suzuki couplings to enhance solubility of aromatic intermediates .
- Catalyst tuning : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos systems for higher turnover in cross-couplings involving sterically hindered thiophenes .
- Purification strategies : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate intermediates. Monitor via TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) .
Q. What strategies are recommended for resolving contradictions in biological activity data across different assays for this compound?
- Assay standardization : Replicate studies under consistent conditions (e.g., ATP concentration in kinase assays, pH in receptor-binding tests) to isolate compound-specific effects .
- Metabolite screening : Use LC-MS to identify degradation products (e.g., hydrolysis of the enamide group) that may interfere with activity .
- Comparative SAR : Test analogs (e.g., mono-thiophene vs. dual-thiophene derivatives) to differentiate intrinsic activity from assay artifacts .
Q. How does the presence of dual thiophene rings influence the electronic properties and target binding compared to mono-thiophene analogs?
- Electronic effects : Dual thiophenes enhance electron delocalization, evidenced by red-shifted UV-Vis absorption (λmax ≈ 320 nm vs. 280 nm for mono-thiophene) and reduced HOMO-LUMO gaps (DFT calculations) .
- Binding interactions : π-π stacking with aromatic residues (e.g., Tyr in kinase ATP pockets) is strengthened, while sulfur atoms form hydrogen bonds with backbone amides (e.g., in MDM2-p53 inhibition assays) .
Methodological Considerations Table
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